5-Chloroquinoxaline: A Comprehensive Physicochemical Profile for Advanced Drug Discovery
5-Chloroquinoxaline: A Comprehensive Physicochemical Profile for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. Their versatile biological activities, ranging from anticancer to antimicrobial, make them a fertile ground for the development of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth examination of the physicochemical properties of a key intermediate, 5-Chloroquinoxaline. Understanding these fundamental characteristics is paramount for its effective utilization in the synthesis of new chemical entities and for predicting their pharmacokinetic and pharmacodynamic behavior. While experimental data for the parent 5-Chloroquinoxaline is limited in some areas, this guide consolidates available information and provides context through related compounds and established experimental methodologies.
Core Physicochemical Properties
The fundamental physicochemical properties of 5-Chloroquinoxaline (CAS RN: 62163-09-1) are summarized in the table below. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature, as indicated by safety data sheets which often state "no data available".[4]
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂ | [5] |
| Molecular Weight | 164.59 g/mol | [5] |
| Melting Point | Data not available | [4] |
| Boiling Point | Data not available | [4] |
| Solubility in Water | Data not available | [4] |
| logP (Octanol/Water) | 0.77 | [5] |
| pKa | Data not available |
Experimental Protocols
The determination of the physicochemical properties listed above relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined using a melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, finely powdered 5-Chloroquinoxaline is packed into a capillary tube to a height of 2-3 mm.[6] The tube is then tapped gently to ensure the sample is compact.[6]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[7]
-
Heating: The sample is heated at a steady rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.[6]
-
Determination: A second, more precise measurement is performed with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[6][7]
-
Melting Range: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8] A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination (Micro Method)
For small quantities of a liquid, a micro boiling point determination method is employed.
Protocol:
-
Apparatus Setup: A small amount of the liquid is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[9][10][11]
-
Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).[12]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[11]
-
Determination: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.
Aqueous Solubility Determination
The solubility of a compound in water can be determined by the shake-flask method.
Protocol:
-
Sample Preparation: An excess amount of 5-Chloroquinoxaline is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of 5-Chloroquinoxaline in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
logP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
The shake-flask method is the classical and most reliable method for determining the lipophilicity of a compound.[13][14]
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.[15][16]
-
Partitioning: A known amount of 5-Chloroquinoxaline is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously for a set period to allow for partitioning of the compound between the two layers.[15][16]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[15]
-
Quantification: The concentration of 5-Chloroquinoxaline in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).[15][17]
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[16]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[18][19]
Protocol:
-
Sample Preparation: A solution of 5-Chloroquinoxaline of known concentration is prepared in a suitable solvent, typically water or a co-solvent mixture if the compound has low aqueous solubility.[20] The ionic strength of the solution is kept constant.[19][21]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).[19][21]
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[18][21]
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[21] For multiprotic acids, difference plots can be used for analysis.[20][22]
Biological and Pharmacological Context
Quinoxaline derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2] These activities include:
-
Anticancer: Many quinoxaline derivatives have demonstrated potent anticancer activity.[3] A notable example is Chloroquinoxaline sulfonamide (CQS), a derivative of 5-chloroquinoxaline, which has entered clinical trials as an antitumor agent.[23]
-
Antimicrobial: Quinoxaline-based compounds have shown significant antibacterial and antifungal properties.[1][2][24]
-
Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects.[2]
-
Antiviral and Anti-HIV: The quinoxaline nucleus is a component of various compounds with antiviral and anti-HIV activity.[3]
The diverse biological effects of quinoxalines stem from their ability to interact with various biological targets. The specific mechanism of action is often dependent on the substitution pattern on the quinoxaline ring.
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: Workflow for logP determination by the shake-flask method.
Caption: General synthesis pathway for quinoxaline derivatives.
Conclusion
References
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemicalbook.com [chemicalbook.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
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- 9. scribd.com [scribd.com]
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- 11. chymist.com [chymist.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. Shake Flask LogD | Domainex [domainex.co.uk]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. applications.emro.who.int [applications.emro.who.int]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
